

using CRISPR to study cisplatin resistance genes

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Compound of Interest

Compound Name: *C6H12Cl2N2Pt*

CAS No.: 52691-24-4

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Abstract

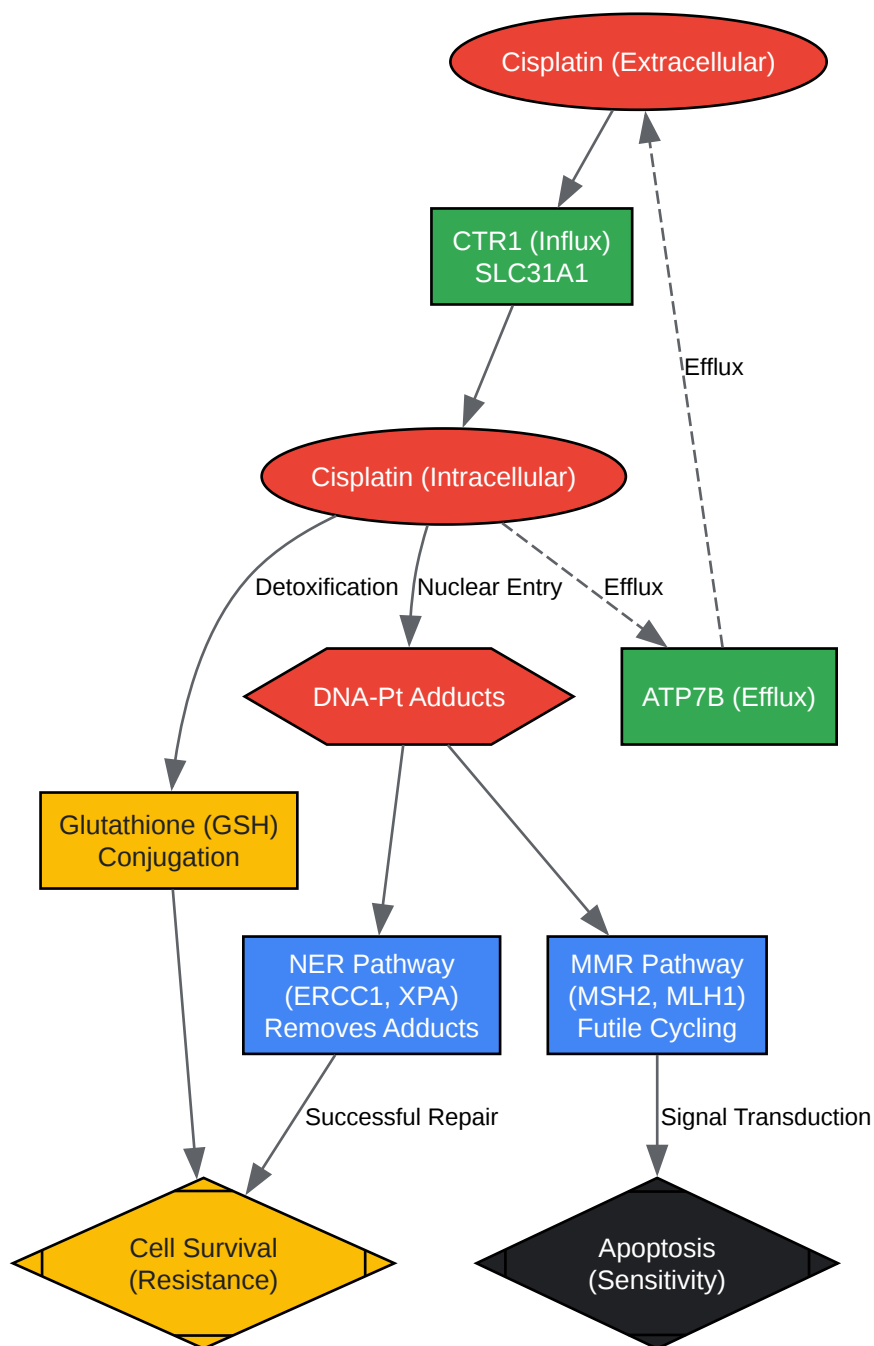
Cisplatin (cis-diamminedichloroplatinum(II)) remains a cornerstone of chemotherapy for solid tumors, yet the development of resistance creates a "platinum ceiling" in clinical efficacy.[1][2][3] Resistance is multifactorial, involving altered drug transport, enhanced DNA repair, and defective apoptotic signaling.[2][3][4] This guide details a high-throughput functional genomics workflow using genome-wide CRISPR-Cas9 pooled knockout screens to identify novel resistance drivers, followed by a rigorous isogenic validation protocol. We synthesize mechanistic insights with practical experimental logic to provide a roadmap for drug development professionals.

The Mechanistic Landscape of Cisplatin Resistance

To effectively apply CRISPR, one must understand the cellular nodes where resistance emerges. Cisplatin functions by forming intra- and inter-strand DNA crosslinks (adducts). The cell's decision to die or survive depends on the competition between DNA Damage Response (DDR) pathways and Apoptotic signaling.

Key Biological Insight: Resistance is often counter-intuitive. For example, while Nucleotide Excision Repair (NER) removes adducts (promoting resistance), a loss of Mismatch Repair (MMR) proteins (e.g., MSH2) can also cause resistance.[5] This is because MMR complexes recognize cisplatin adducts but cannot repair them, leading to "futile cycling" and subsequent apoptosis.[5] Loss of MMR abrogates this signal, allowing cells to tolerate damage.

Pathway Visualization: The Cisplatin Resistance Network



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Figure 1: Cellular nodes governing cisplatin efficacy.[5] Green nodes represent transport, Blue represents DNA repair machinery. Note that NER activity promotes survival (resistance), while MMR activity typically promotes apoptosis (sensitivity).

Experimental Strategy: Genome-Wide Pooled CRISPR Screens

The most robust method to identify non-obvious resistance genes is a pooled "GeCKO" (Genome-scale CRISPR-Cas9 Knock-Out) screen.

The Screening Logic: Dropout vs. Enrichment

- Dropout Screen (Sensitizers): You treat cells with a low dose of cisplatin (IC20-IC30). You look for gRNAs that disappear relative to the control. These represent genes whose loss makes cells hypersensitive (e.g., BRCA1, ERCC1).
- Enrichment Screen (Resistance Drivers): You treat cells with a high dose of cisplatin (IC80-IC90). You look for gRNAs that become over-represented. These represent genes whose loss confers resistance (e.g., MSH2, TP53, BAX).

Workflow Protocol

Step 1: Library Transduction (The "Math" of Coverage)

- Objective: Ensure every gene is targeted by multiple cells.
- Standard: Aim for 500x coverage (500 cells per gRNA). If your library has 100,000 gRNAs, you need 50 million surviving cells.
- Multiplicity of Infection (MOI): Target an MOI of 0.3.
 - Why? An MOI of 0.3 ensures that ~95% of infected cells receive only one viral particle. This prevents "passenger" effects where a cell survives because of Gene A knockout but also carries a gRNA for Gene B, falsely implicating Gene B.

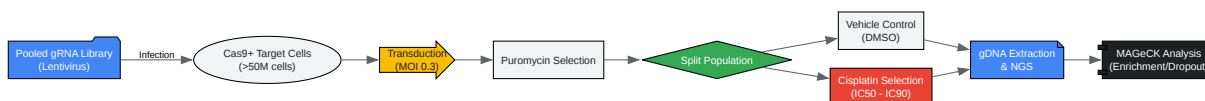
Step 2: Selection Pressure

- Day 0: Collect "Baseline" sample (gDNA reference).
- Day 1-14: Split cells into two arms:
 - Arm A (Vehicle): DMSO control.
 - Arm B (Treatment): Cisplatin at predetermined IC value.
- Critical Checkpoint: Maintain 500x coverage at every passage. If cell numbers drop below this threshold due to drug toxicity, the library complexity collapses, and data becomes noise.

Step 3: Deconvolution

- Extract gDNA, amplify gRNA cassettes via PCR, and sequence (NGS).
- Use MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify hits.

Workflow Visualization



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Figure 2: The GeCKO screening workflow. Maintaining high cellular coverage throughout the selection phase is the single most critical factor for data integrity.

Validation Protocol: Isogenic Cell Line Generation

A screen provides candidates. You must validate them by generating a clean, isogenic knockout line. Do not rely on the pooled population for validation.

Target Candidate: Gene X (identified as a resistance driver in the screen).

Step 1: RNP-Based CRISPR Knockout

- Method: Use Cas9 protein + synthetic sgRNA (Ribonucleoprotein complex, RNP).
- Why? RNPs degrade within 24-48 hours, significantly reducing off-target effects compared to plasmid overexpression.
- Transfection: Electroporation (e.g., Lonza 4D-Nucleofector) is preferred for hard-to-transfect cancer lines.

Step 2: Clonal Isolation & Genotyping

- Perform limiting dilution to isolate single cell clones.
- Expand clones and extract gDNA.[\[6\]](#)
- Sanger Sequencing + ICE/TIDE Analysis: PCR amplify the target region. Use decomposition algorithms (ICE or TIDE) to quantify Indels.
- Selection Criteria: Select a clone with a frameshift mutation (out-of-frame indel) on all alleles (homozygous KO).

Step 3: The Gold Standard Functional Assay (Clonogenic Survival)

Metabolic assays (MTT/CCK-8) measure mitochondrial activity, which can be misleading if the drug induces senescence rather than death. The Clonogenic Assay is the only definitive test for reproductive cell death.

Protocol:

- Seeding: Seed 500–1,000 cells/well in 6-well plates (WT vs. KO).
- Attachment: Allow 24h for attachment.
- Treatment: Treat with increasing doses of Cisplatin (0, 1, 2, 5, 10 M) for 24 hours.

- Wash: Remove drug-containing media, wash with PBS, and replace with fresh media.
- Incubation: Incubate for 10–14 days until colonies (>50 cells) form.
- Staining: Fix with methanol/acetic acid; stain with Crystal Violet.
- Quantification: Count colonies. Plot "Surviving Fraction" (log scale) vs. Dose (linear scale).

Data Interpretation:

- If Gene X KO causes resistance: The KO curve will shift to the right (higher survival at high doses).
- If Gene X KO causes sensitivity: The KO curve will shift to the left.

Data Summary & Comparative Modalities

When designing your study, choose the correct CRISPR modality based on the biological question.

Feature	CRISPR-KO (Knockout)	CRISPRa (Activation)	CRISPR-Base Editing
Primary Utility	Loss-of-function (LOF) screens.	Gain-of-function (GOF) screens.	Precise correction/induction of SNPs.
Cisplatin Application	Identifying tumor suppressors or DNA repair genes whose loss causes resistance (e.g., MSH2).[5]	Identifying efflux pumps or detox enzymes whose overexpression causes resistance (e.g., ATP7B, GSTP1).	Modeling specific clinical mutations (e.g., p53 hotspot mutations).
Mechanism	DSB induction NHEJ Indel.	dCas9-VPR/SAM recruits transcription factors.	Deaminase fusion converts C>T or A>G without DSBs.
Key Advantage	High efficiency; complete protein removal.	Can mimic gene amplification events seen in tumors.	No double-strand breaks; lower toxicity.

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